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Biochemical Selectivity and Off-Target Profile

The core selectivity data for SGC-CBP30 is summarized in the table below.

Taraet Affinity / Selectivity Fold-
- tg Specific Target Potency (Kd Change (vs. Assay Type
ategor
. or ICso) CBPI/p300)
Primary CBP 26-47 nM [1] - ITC, Biolayer
Targets [2] Interference [1] [2]
p300 32 nM [1] - ITC [1]
Major Off- BRD4(1) 850-885 nM [1]  ~34-fold ITC [1] [2]
Targets (BET [2]
Family)
BRD2, BRD3, Low UM range - DSF [1]
BRD4(2) (ATm 0.9-
2.0°C) [1]
Other Off- Adrenergic a2C 110 nM [2] - Panel screening
Targets Receptor (136 targets) [2]
© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s548917?utm_src=pdf-body
https://www.smolecule.com/products/s548917?utm_src=pdf-interest
https://www.smolecule.com/products/s548917?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://www.chemicalprobes.org/sgc-cbp30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://www.chemicalprobes.org/sgc-cbp30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://www.chemicalprobes.org/sgc-cbp30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://www.chemicalprobes.org/sgc-cbp30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553799/
https://www.chemicalprobes.org/sgc-cbp30
https://www.chemicalprobes.org/sgc-cbp30
https://www.smolecule.com/products/s548917?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Tt Affinity / Selectivity Fold-
Specific Target Potency (Kd Change (vs. Assay Type
e p g y( ge ( y Typ
or ICso) CBP/p300)
Phosphodiesterase-5 150 nM [2] - Panel screening
(PDE5) (136 targets) [2]
Adrenergic a2A 570 nM [2] - Panel screening
Receptor (136 targets) [2]
Platelet-Activating 510 nM [2] - Panel screening
Factor (PAF) (136 targets) [2]
ABCG2 Transporter Inhibition - Combinatorial
identified [3] drug screen [3]

A Differential Scanning Fluorimetry (DSF) assay against 45 bromodomains confirmed that aside from
CBP/p300, only BET family bromodomains showed significant binding, with no activity against other non-
BET bromodomains [1]. However, screening against a diverse panel of 136 non-epigenetic targets (including

GPCRs, ion channels, enzymes, and kinases) revealed several potent off-target interactions [2].

Cellular Activity and Experimental Guidance

The narrow window between on-target and off-target effects is the primary challenge for your experimental

work.

e Cellular Target Engagement: The probe is cell-active, with experiments showing dose-dependent
inhibition of the CBP-histone H3.3 interaction (NanoBRET assay) with an ECso of 0.28 uM, and
chromatin release of a CBP-bromodomain fusion protein (high-content imaging assay) at low
micromolar concentrations (~2.5 uM) [4].

¢ Critical Concentration Window: The recommended concentration range in cells is 100 to 1000 nM
[2]. Dosing above 2-3 uM carries a high risk of observing phenotypes driven by BET bromodomain
inhibition rather than CBP/p300-specific effects [1] [2]. The following conceptual diagram illustrates
this relationship.

Troubleshooting FAQs and Best Practices
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Q1: At what concentration can I confidently attribute my cellular phenotype to CBP/p300 inhibition?

e A: For most cell-based assays, maintain SGC-CBP30 concentrations at or below 2.5 pM [4]. The
most reliable data for CBP/p300-specific effects are generated in the 100 nM to 1 pM range [2]. Any
effects observed consistently at concentrations of 3.3 uM or 10 uM are likely confounded by
significant off-target activity, particularly BET inhibition [2].

Q2: How can I deconvolute CBP/p300 effects from BET effects in my experiment?

e A: The most robust strategy is to use a combination of orthogonal tools:

o Employ a Selective BET Inhibitor: Include a pan-BET inhibitor (e.g., JQ1) or a BD1-selective
inhibitor as a control. If your phenotype is replicated by the BET inhibitor, it suggests off-target
involvement [1].

o Use an Alternative CBP/p300 Probe: If available, confirm key findings with a chemically
distinct CBP/p300 inhibitor, such as CPI-637, which offers a much wider selectivity window over
BET bromodomains (~700-fold) [2].

o Monitor Known Transcriptional Signatures: Use qPCR or RNA-seq to assess the expression
of known CBP/p300-specific genes (e.g., a subset of IL-17A regulated genes) versus BET-
target genes (e.g., MYC). SGC-CBP30 has a much more restricted effect on gene expression
than the pan-BET inhibitor JQ1 [1].

Q3: My assay involves drug combinations or measures cytotoxicity. What unexpected off-target should

I consider?

¢ A: Be aware that SGC-CBP30 has been identified as an inhibitor of the ABCG2 efflux transporter
[3]. This off-target effect is not related to its epigenetic activity but can profoundly potentiate the
cytotoxicity of other drugs that are substrates of ABCG2 (e.g., TAK-243) by increasing their
intracellular concentration [3]. Control experiments to rule out this mechanism are advised in such
settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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